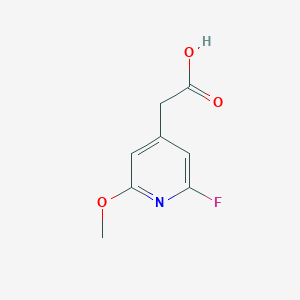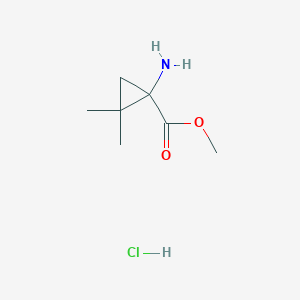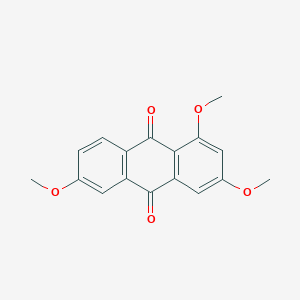![molecular formula C17H14N8O6 B13130236 N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-93-3](/img/structure/B13130236.png)
N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that belongs to the class of triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-nitroaniline to form 4,6-bis((4-nitrophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl groups may participate in electron transfer reactions, while the triazine ring can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidinylsulfamoyl azolyl acetamides: These compounds share structural similarities with 2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid and exhibit similar biological activities.
4,6-Diarylpyrimidin-2-amine derivatives: These compounds also contain a triazine ring and are known for their anticancer properties.
Uniqueness
2-((4,6-Bis((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and amino groups allows for diverse chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
62751-93-3 |
|---|---|
Fórmula molecular |
C17H14N8O6 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
2-[[4,6-bis(4-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-1-5-12(6-2-10)24(28)29)23-17(22-15)20-11-3-7-13(8-4-11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23) |
Clave InChI |
VJIQKERBIAVTNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)









